Grelina (rata)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Demoxepam es un compuesto químico que pertenece a la clase de las benzodiazepinas. Es un metabolito del clordiazepóxido, que fue la primera benzodiazepina que se sintetizó y comercializó. Demoxepam exhibe propiedades características de las benzodiazepinas, incluyendo efectos anticonvulsivos y ansiolíticos .

Aplicaciones Científicas De Investigación

Demoxepam tiene varias aplicaciones de investigación científica:

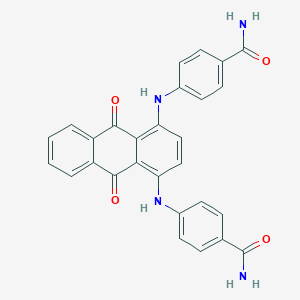

Química: Se utiliza como un estándar de referencia en la química analítica para la identificación y cuantificación de benzodiazepinas.

Biología: Se estudia por sus efectos en el sistema nervioso central, particularmente su interacción con los receptores GABA-A.

Medicina: Se investiga por sus potenciales efectos terapéuticos, incluyendo sus propiedades anticonvulsivas y ansiolíticas.

Industria: Se utiliza en el desarrollo de nuevos derivados de benzodiazepinas con perfiles farmacológicos mejorados

Mecanismo De Acción

Demoxepam ejerce sus efectos actuando como un agonista del receptor GABA-A. Se une a los receptores de benzodiazepinas en la neurona GABA postsináptica, mejorando el efecto inhibitorio del GABA. Esta acción aumenta la permeabilidad de la membrana neuronal a los iones cloruro, lo que da como resultado la hiperpolarización y la estabilización de la neurona, reduciendo así la excitabilidad neuronal .

Compuestos Similares:

Clordiazepóxido: El compuesto madre del demoxepam, conocido por sus efectos ansiolíticos y sedantes.

Nordiazepam: Otro metabolito del clordiazepóxido con propiedades farmacológicas similares.

Oxazepam: Un metabolito común de la benzodiazepina con efectos ansiolíticos y sedantes

Singularidad: Demoxepam es único en su larga vida media de eliminación, que oscila entre 14 y 95 horas. Esta prolongada duración de acción lo diferencia de otras benzodiazepinas, que normalmente tienen vidas medias más cortas. Además, la vía metabólica específica del demoxepam y su formación como metabolito del clordiazepóxido contribuyen a su perfil farmacológico único .

Análisis Bioquímico

Biochemical Properties

Ghrelin acts as a ligand for G-protein coupled receptor, GHSR1A (growth hormone secretagogue receptor), and controls energy utilization and feeding . This peptide is involved in enhancing the value of rewarding foods, drugs, and alcohol .

Cellular Effects

In rats with diabetes, the expression of Ghrelin increased as a result of cachexia . This suggests that Ghrelin plays a significant role in energy homeostasis and metabolic regulation .

Molecular Mechanism

Ghrelin exerts its effects at the molecular level through binding interactions with GHSR1A . Its activation of GHSR1A influences various cellular functions, including energy utilization and feeding behavior .

Temporal Effects in Laboratory Settings

The effects of Ghrelin have been studied extensively in laboratory settings. For instance, a study found that diet-induced obesity suppresses Ghrelin in rat gastrointestinal tract and serum . This suggests that Ghrelin levels and activity can change over time in response to dietary and metabolic factors .

Dosage Effects in Animal Models

While specific dosage effects of Ghrelin in animal models are not mentioned in the search results, it’s known that Ghrelin plays a crucial role in energy homeostasis and feeding behavior . Therefore, variations in Ghrelin dosage could potentially impact these processes.

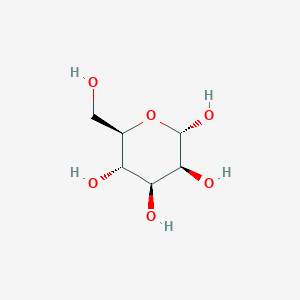

Metabolic Pathways

Ghrelin is involved in metabolic homeostasis . It interacts with GHSR1A to control energy utilization and feeding , suggesting that it plays a role in the metabolic pathways related to these processes .

Transport and Distribution

While the specific transport and distribution mechanisms of Ghrelin within cells and tissues are not mentioned in the search results, it’s known that Ghrelin is secreted mainly from the stomach . This suggests that it may be transported through the bloodstream to reach its target receptors in the brain and other tissues .

Subcellular Localization

Ghrelin is mainly expressed in the stomach, with a small amount being expressed in the hypothalamus, pituitary gland, or peripheral organs . This suggests that Ghrelin may be localized to these tissues and organs within the body .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Demoxepam se puede sintetizar a través de una reacción de varios pasos que comienza con la 4-cloroanilina. El proceso implica varios intermedios, incluyendo la 2-amino-5-clorobenzofenona. Las condiciones de reacción normalmente implican el uso de solventes orgánicos y catalizadores para facilitar la formación de la estructura del anillo benzodiazepínico .

Métodos de Producción Industrial: La producción industrial de demoxepam sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando técnicas de purificación avanzadas como la recristalización y la cromatografía para asegurar que el producto final cumpla con los estándares farmacéuticos .

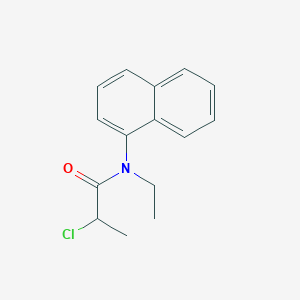

Análisis De Reacciones Químicas

Tipos de Reacciones: Demoxepam experimenta varias reacciones químicas, incluyendo:

Oxidación: Demoxepam se puede oxidar para formar derivados fenólicos.

Reducción: Las reacciones de reducción pueden convertir demoxepam en otros derivados de benzodiazepinas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo benzodiazepínico.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como el cloro o el bromo.

Productos Principales:

Oxidación: Derivados fenólicos.

Reducción: Diversos derivados de benzodiazepinas reducidas.

Sustitución: Compuestos de benzodiazepina halogenados.

Comparación Con Compuestos Similares

Chlordiazepoxide: The parent compound of demoxepam, known for its anxiolytic and sedative effects.

Nordiazepam: Another metabolite of chlordiazepoxide with similar pharmacological properties.

Oxazepam: A common benzodiazepine metabolite with anxiolytic and sedative effects

Uniqueness: Demoxepam is unique in its long elimination half-life, which ranges from 14 to 95 hours. This prolonged duration of action makes it distinct from other benzodiazepines, which typically have shorter half-lives. Additionally, demoxepam’s specific metabolic pathway and its formation as a metabolite of chlordiazepoxide contribute to its unique pharmacological profile .

Propiedades

Número CAS |

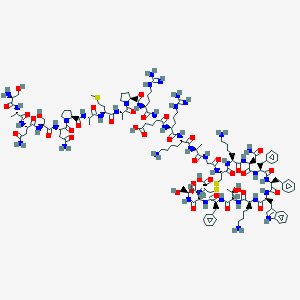

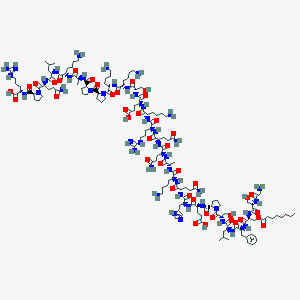

258338-12-4 |

|---|---|

Fórmula molecular |

C147H245N45O42 |

Peso molecular |

3314.8 g/mol |

Nombre IUPAC |

4-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]-octanoylamino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[5-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[2-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-116(202)192(143(231)105(77-195)168-115(201)73-153)110(78-196)139(227)185-101(71-84-32-13-12-14-33-84)133(221)183-100(70-81(4)5)132(220)187-104(76-194)142(230)189-66-29-42-107(189)137(225)178-95(51-57-118(205)206)129(217)184-102(72-85-74-162-79-165-85)134(222)177-93(48-54-113(156)199)128(216)171-86(34-16-21-58-148)121(209)166-82(6)119(207)170-91(46-52-111(154)197)126(214)175-92(47-53-112(155)198)127(215)173-90(39-26-63-163-146(158)159)123(211)172-88(36-18-23-60-150)122(210)176-94(50-56-117(203)204)130(218)186-103(75-193)135(223)174-89(37-19-24-61-151)124(212)179-96(38-20-25-62-152)140(228)191-68-31-44-109(191)144(232)190-67-30-41-106(190)136(224)167-83(7)120(208)169-87(35-17-22-59-149)125(213)182-99(69-80(2)3)131(219)180-97(49-55-114(157)200)141(229)188-65-28-43-108(188)138(226)181-98(145(233)234)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-196H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,197)(H2,155,198)(H2,156,199)(H2,157,200)(H,162,165)(H,166,209)(H,167,224)(H,168,201)(H,169,208)(H,170,207)(H,171,216)(H,172,211)(H,173,215)(H,174,223)(H,175,214)(H,176,210)(H,177,222)(H,178,225)(H,179,212)(H,180,219)(H,181,226)(H,182,213)(H,183,221)(H,184,217)(H,185,227)(H,186,218)(H,187,220)(H,203,204)(H,205,206)(H,233,234)(H4,158,159,163)(H4,160,161,164) |

Clave InChI |

YQVMHOLUYGAYNG-UHFFFAOYSA-N |

SMILES isomérico |

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

SMILES |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |

SMILES canónico |

CCCCCCCC(=O)N(C(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)C(CO)NC(=O)CN |

Pureza |

>95% |

Secuencia |

GSXFLSPEHQKAQQRKESKKPPAKLQPR |

Sinónimos |

Ghrelin (rat); |

Origen del producto |

United States |

Q1: How does ghrelin interact with its receptor and what are the downstream effects in the context of inflammation? [, ]

A1: Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R). [] This interaction triggers a cascade of intracellular signaling events, influencing various physiological processes. While primarily recognized for its role in appetite regulation, ghrelin also demonstrates anti-inflammatory properties. [] For instance, in the stomach of diabetic rats, exogenous ghrelin administration was linked to a reduction in pro-inflammatory markers like interleukin-6 (IL-6) and interleukin-1β (IL-1β), suggesting a potential protective effect against inflammation. []

Q2: The research mentions changes in ghrelin levels during mesenteric ischemia in rats. Could you elaborate on the significance of these findings? []

A2: The study observing ghrelin levels during mesenteric ischemia in a rat model highlights a crucial aspect of the hormone's response to acute physiological stress. [] The research demonstrated a significant increase in plasma ghrelin levels following the induction of ischemia, with the highest concentrations observed at the later stages of the experiment (180 minutes). [] This surge in ghrelin levels suggests a potential protective mechanism activated in response to ischemic injury. While further research is needed to fully understand the underlying mechanisms, these findings point towards a possible therapeutic role for ghrelin in mitigating ischemia-reperfusion injury.

Q3: How does altered ghrelin signaling, particularly in relation to leptin, contribute to appetite changes in conditions like adjuvant arthritis? []

A3: Adjuvant arthritis in rats presents a compelling model for studying anorexia associated with chronic inflammatory conditions. Research indicates a complex interplay between ghrelin and leptin, two key hormones regulating appetite, in this context. [] Despite elevated ghrelin levels, a potent appetite stimulant, adjuvant arthritis rats exhibit reduced food intake and weight loss. [] This paradox might be attributed to the concurrent decrease in leptin, a hormone signaling satiety, and an overexpression of the orexigenic neuropeptide Y (NPY) in the hypothalamus. [] This suggests that the anorexigenic pathways, potentially driven by inflammation, overpower the orexigenic signals from ghrelin, leading to the observed appetite suppression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)

![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)